Cas no 2566527-30-6 (cis-1-Oxaspiro[3.5]nonan-7-ol)

cis-1-Oxaspiro[3.5]nonan-7-ol structure
cis-1-Oxaspiro[3.5]nonan-7-ol structure
Product name:cis-1-Oxaspiro[3.5]nonan-7-ol
CAS No:2566527-30-6
MF:C8H14O2
Molecular Weight:142.195562839508
CID:5194853
PubChem ID:10820633

cis-1-Oxaspiro[3.5]nonan-7-ol 化学的及び物理的性質

名前と識別子

    • (4s,7s)-1-oxaspiro[3.5]nonan-7-ol
    • SB22479
    • SY322345
    • Rel-(4s,7s)-1-oxaspiro[3.5]nonan-7-ol
    • D96732
    • 2566527-30-6
    • 2306255-04-7
    • CS-0057098
    • 1823584-01-5
    • 1-oxaspiro[3.5]nonan-7-ol
    • 1-Oxaspiro[3.5]nonan-7-ol, cis- (9CI)
    • CS-0057097
    • PS-17197
    • 1-Oxaspiro[3.5]nonan-7-ol,cis-(9ci)
    • MFCD18810774
    • SB22478
    • 176598-06-4
    • cis-1-Oxaspiro[3.5]nonan-7-ol
    • インチ: 1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2/t7-,8+
    • InChIKey: XMOBSKGLTXGRTN-OCAPTIKFSA-N
    • SMILES: O1[C@@]2(CC[C@H](O)CC2)CC1

計算された属性

  • 精确分子量: 142.099379685g/mol
  • 同位素质量: 142.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 125
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • XLogP3: 0.7

cis-1-Oxaspiro[3.5]nonan-7-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM1019974-100mg
cis-1-Oxaspiro[3.5]nonan-7-ol
2566527-30-6 98%
100mg
$981 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1127738-250mg
cis-1-Oxaspiro[3.5]nonan-7-ol
2566527-30-6 98%
250mg
¥14344 2023-04-15
Chemenu
CM1019974-250mg
cis-1-Oxaspiro[3.5]nonan-7-ol
2566527-30-6 98%
250mg
$1471 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1127738-100mg
cis-1-Oxaspiro[3.5]nonan-7-ol
2566527-30-6 98%
100mg
¥7651 2023-04-15

cis-1-Oxaspiro[3.5]nonan-7-ol 関連文献

cis-1-Oxaspiro[3.5]nonan-7-olに関する追加情報

Recent Advances in the Study of cis-1-Oxaspiro[3.5]nonan-7-ol (CAS: 2566527-30-6) and Its Applications in Chemical Biology and Medicine

The compound cis-1-Oxaspiro[3.5]nonan-7-ol (CAS: 2566527-30-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a pharmacophore in drug development.

Recent studies have highlighted the synthetic challenges and innovative approaches to constructing the spirocyclic framework of cis-1-Oxaspiro[3.5]nonan-7-ol. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel catalytic asymmetric synthesis method, achieving high enantioselectivity (up to 98% ee) using a chiral palladium complex. This breakthrough addresses previous limitations in obtaining optically pure forms of the compound, which is crucial for biological studies.

In terms of biological activity, preliminary screening results published in Bioorganic & Medicinal Chemistry Letters indicate that derivatives of cis-1-Oxaspiro[3.5]nonan-7-ol show promising activity against several protein targets, including G protein-coupled receptors (GPCRs) and kinases. Molecular docking studies suggest that the spirocyclic structure provides optimal three-dimensional orientation for binding to these targets, while maintaining favorable physicochemical properties for drug development.

One particularly exciting application emerges from recent research in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that certain cis-1-Oxaspiro[3.5]nonan-7-ol derivatives exhibit neuroprotective effects in cellular models of Parkinson's disease, potentially through modulation of mitochondrial function. These findings open new avenues for developing small molecule therapeutics targeting mitochondrial dysfunction in neurodegenerative disorders.

From a medicinal chemistry perspective, the compound's scaffold offers multiple sites for structural modification, allowing for fine-tuning of pharmacological properties. Recent structure-activity relationship (SAR) studies have identified key positions on the molecule that influence potency, selectivity, and metabolic stability. This knowledge is currently being applied in several drug discovery programs targeting inflammatory and oncological indications.

Looking forward, the unique properties of cis-1-Oxaspiro[3.5]nonan-7-ol position it as a valuable building block in fragment-based drug discovery and as a potential privileged structure in medicinal chemistry. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) design and as a component of targeted drug delivery systems. The compound's future applications appear promising, with several patent applications filed in the past year covering novel derivatives and therapeutic uses.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.